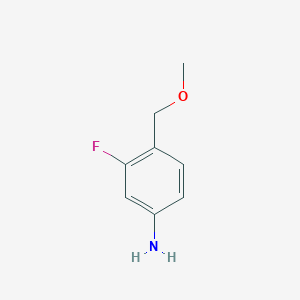

3-Fluoro-4-(methoxymethyl)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-fluoro-4-(methoxymethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZKNJOROHCCOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Framework Analysis

Systematic IUPAC Naming Conventions and Common Aliases

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is named This compound . nih.govfishersci.at This name is derived by identifying the parent aniline (B41778) structure and numbering the ring to give the substituents the lowest possible locants, with the amino group defining the first position.

The compound is also known by several aliases, which are often used in commercial and research contexts. These include:

3-Fluoro-p-anisidine (though this is technically a misnomer as it implies a direct methoxy (B1213986) group attachment to the ring). nih.govossila.comsigmaaldrich.com

4-Amino-2-fluoro-1-(methoxymethyl)benzene.

Benzenamine, 3-fluoro-4-(methoxymethyl)-. nih.gov

A comprehensive list of synonyms is provided in the table below.

| Nomenclature Data for this compound | |

| IUPAC Name | This compound |

| Common Aliases | 3-Fluoro-p-anisidine, 4-Amino-2-fluoro-1-(methoxymethyl)benzene, Benzenamine, 3-fluoro-4-(methoxymethyl)- |

| CAS Number | 366-99-4 |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

Positional Isomerism and Steric Considerations

The placement of the fluorine and methoxymethyl groups on the aniline ring gives rise to several positional isomers, each with distinct properties. For instance, moving the fluorine atom to the 2-position would result in 2-Fluoro-4-(methoxymethyl)aniline, altering the steric and electronic environment around the amino group.

Electronic and Inductive Effects of Fluorine and Methoxymethyl Substituents on Aromatic Ring Reactivity

The electronic properties of the substituents significantly dictate the reactivity of the aromatic ring.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). youtube.com This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic substitution. However, fluorine can also exhibit a weak electron-donating mesomeric effect (+M) through its lone pairs, but the inductive effect typically dominates. The presence of fluorine can influence the basicity of the aniline nitrogen, generally making it a weaker base. researchgate.net

The interplay of these effects in this compound is nuanced. The fluorine atom at the meta position to the amino group and ortho to the methoxymethyl group will strongly influence the regioselectivity of reactions. The combined electronic effects of an electron-withdrawing fluorine and a potentially electron-donating methoxymethyl group create a unique reactivity profile for the molecule. acs.orgacs.orgnih.gov

Conformational Analysis and Rotational Barriers of the Methoxymethyl Group

The methoxymethyl group is not a rigid structure and can rotate around the bond connecting the methylene (B1212753) carbon to the aromatic ring. This rotation is subject to a rotational barrier, which is the energy required to move from a low-energy (stable) conformation to a high-energy (eclipsed) conformation.

The conformational preference of the methoxymethyl group is influenced by steric interactions with the adjacent fluorine atom and electronic interactions with the aromatic pi-system. rsc.orgresearchgate.net Computational studies on similar substituted benzenes suggest that the planar conformer, where the C-O-C bond of the methoxymethyl group lies in the plane of the benzene (B151609) ring, is often preferred to minimize steric hindrance. rsc.org However, the presence of ortho substituents can favor a twisted or even perpendicular conformation. rsc.org

The rotational barrier of the methoxy group in aromatic compounds has been a subject of study, with barriers typically in the range of 2-12 kJ/mol. researchgate.net The specific barrier for the methoxymethyl group in this molecule would be influenced by the electronic nature and steric bulk of the other substituents. The rotation of the methoxymethyl group can induce changes in the molecular orbital space, which can, in turn, affect the molecule's spectroscopic properties, such as its ¹³C NMR chemical shifts. researchgate.net

Strategies for Precursor Synthesis

The creation of suitable precursors is a foundational aspect of synthesizing this compound. Various established and innovative techniques are employed to construct the core fluorinated aniline structure.

Nitration of Fluorinated Aromatics and Subsequent Reduction Pathways

A common and effective route to fluorinated anilines begins with the nitration of a fluorinated aromatic compound. youtube.com This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring, which can then be reduced to an amine. youtube.comyoutube.com

The nitration process typically utilizes a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the highly reactive nitronium ion (NO₂⁺) as the electrophile. youtube.comyoutube.com The fluorinated aromatic substrate is then subjected to this nitrating mixture, leading to the corresponding fluoronitrobenzene derivative. For instance, the nitration of fluorobenzene (B45895) would yield a mixture of isomers, which would then require separation to isolate the desired precursor.

Once the fluoronitroaromatic compound is obtained, the nitro group is reduced to an aniline. Several reduction methods are available, each with its own advantages and substrate compatibility. youtube.com Common reducing agents include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). youtube.comyoutube.com It is a clean and efficient method but can sometimes lead to the reduction of other functional groups or the removal of halogens. youtube.com

Metal/Acid Reduction: A classic and widely used method involves the use of metals like iron (Fe) or tin (Sn) in an acidic medium, such as acetic acid or hydrochloric acid. youtube.comyoutube.com These conditions are generally milder than catalytic hydrogenation and are often preferred when other reducible functional groups are present. youtube.com For example, the reduction of a nitro group to an amine can be achieved with iron in acetic acid or with stannous chloride (SnCl₂) in ethanol (B145695). youtube.com

A synthetic pathway to an analogue, 3-fluoro-4-morpholinoaniline (B119058), involves the nitration of 1,2-difluorobenzene (B135520) to produce 1,2-difluoro-4-nitrobenzene. This intermediate then undergoes nucleophilic aromatic substitution with morpholine, followed by the reduction of the nitro group using iron and ammonium (B1175870) chloride to yield the final product. researchgate.net

Halex Reactions (Halogen-Fluorine Exchange) in Anilines

The Halex (halogen exchange) reaction is a powerful tool for introducing fluorine atoms into aromatic rings. wikipedia.orgacsgcipr.org This nucleophilic aromatic substitution (SɴAr) reaction involves the displacement of a halide, typically chlorine, with a fluoride (B91410) ion. acsgcipr.orgchemtube3d.com The reaction is particularly effective for aromatic systems that are activated by electron-withdrawing groups, such as a nitro group. wikipedia.orggoogle.com

In the context of aniline synthesis, a chloro-substituted nitroaromatic compound can be converted to its fluoro analogue via a Halex reaction. google.com The reaction is typically carried out at high temperatures (150-250 °C) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), using a source of fluoride ions such as potassium fluoride (KF). wikipedia.orgacsgcipr.org The resulting fluoronitroaromatic compound can then be reduced to the corresponding fluoroaniline. wikipedia.org For instance, 2,4-dichloronitrobenzene (B57281) can be converted to 2,4-difluoroaniline (B146603) through a Halex reaction followed by reduction. google.com

Table 1: Halex Reaction Parameters

| Parameter | Typical Conditions |

|---|---|

| Fluoride Source | Potassium Fluoride (KF), Cesium Fluoride (CsF) |

| Solvent | DMSO, DMF, Sulfolane |

| Temperature | 150-250 °C |

| Substrate | Electron-deficient aryl chlorides |

This methodology provides a versatile route to a wide array of fluoroanilines. wikipedia.org

Hofmann Degradation of Fluorinated Benzamides

The Hofmann degradation, also known as the Hofmann rearrangement, is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. youtube.comwikipedia.org This reaction provides a pathway to anilines from the corresponding benzamides. doubtnut.com

The process involves treating the amide with bromine and a strong base, such as sodium hydroxide (B78521), which generates sodium hypobromite (B1234621) in situ. wikipedia.org The amide is converted into an isocyanate intermediate, which is then hydrolyzed to the primary amine with the loss of carbon dioxide. wikipedia.org

For the synthesis of fluorinated anilines, a fluorinated benzamide (B126) is used as the starting material. For example, the Hofmann degradation of a fluorinated benzamide can yield the corresponding fluoroaniline. google.com While this method is effective, it has been noted that the yields can sometimes be moderate, which may limit its application on an industrial scale. google.com

Introduction and Functionalization of the Methoxymethyl Moiety

A critical step in the synthesis of this compound is the introduction and functionalization of the methoxymethyl group onto the aromatic ring.

Alkylation and Etherification Reactions from Hydroxymethyl Precursors

A common strategy for introducing the methoxymethyl group involves a two-step process starting from a hydroxymethyl precursor. First, a hydroxymethyl group is introduced onto the aromatic ring, which is then converted to a methoxymethyl group via etherification.

The hydroxymethylation of phenols, for example, can be achieved using formaldehyde. mdpi.com This reaction can lead to a mixture of regioisomers, making selectivity a key challenge. mdpi.com Once the hydroxymethyl precursor is obtained, the hydroxyl group can be converted to a methoxy group. This etherification can be accomplished through various methods, including Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with a methyl halide like methyl iodide.

Organohalides have also been shown to be effective catalysts for the dehydrative O-alkylation between alcohols, offering a green and scalable method for ether synthesis. rsc.org

Methodologies Involving Organolithium Reagents

Organolithium reagents are highly reactive compounds that are powerful nucleophiles and strong bases, making them valuable tools in organic synthesis. wikipedia.orgchemohollic.com They can be used to introduce functional groups onto aromatic rings through processes like metalation. chemohollic.com

In the context of synthesizing compounds like this compound, an organolithium reagent can be used to deprotonate the aromatic ring at a specific position, creating a lithiated intermediate. This intermediate can then react with an appropriate electrophile to introduce the desired side chain. For example, a fluorinated aniline derivative could be protected, then treated with an organolithium reagent like n-butyllithium to deprotonate the ring. google.com The resulting aryllithium species could then react with a reagent like methoxymethyl chloride to install the methoxymethyl group. The choice of solvent and temperature is critical for the success of these reactions. google.com

Table 2: Common Organolithium Reagents and Their Applications

| Reagent | Common Applications |

|---|---|

| n-Butyllithium (n-BuLi) | Deprotonation of various substrates, initiation of polymerization. youtube.com |

| sec-Butyllithium (s-BuLi) | Stronger base than n-BuLi, used for deprotonation of less acidic protons. |

| tert-Butyllithium (t-BuLi) | Very strong, sterically hindered base. youtube.com |

| Phenyllithium (PhLi) | Used in addition reactions and as a base. masterorganicchemistry.com |

The high reactivity of organolithium reagents necessitates careful handling and inert reaction conditions to avoid side reactions. wikipedia.org

Formation of the Aniline Moiety through Reduction Chemistry

A primary and widely utilized strategy for introducing the aniline functionality involves the reduction of a corresponding nitro group. This transformation is a cornerstone of aromatic amine synthesis, offering high yields and predictable outcomes.

Catalytic Hydrogenation Reduction of Nitro Compounds

Catalytic hydrogenation stands as a robust and clean method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of a metal catalyst and a hydrogen source to effect the transformation. A common precursor for this compound is 2-fluoro-4-(methoxymethyl)-1-nitrobenzene.

The reduction is generally carried out under a hydrogen atmosphere in the presence of a catalyst such as palladium on carbon (Pd/C). The selection of the solvent can influence the reaction's efficiency and selectivity. For instance, the hydrogenation of nitrobenzene (B124822) derivatives has been shown to be effective in various solvents, with the choice impacting catalytic activity. researchgate.net In some cases, to improve solubility and mass transfer, neat ethanol is used as a solvent. researchgate.net

A similar approach is seen in the synthesis of the related compound, 3-fluoro-4-morpholinoaniline, where the nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) is reduced to an amine using iron powder and ammonium chloride in a mixture of methanol (B129727) and water. researchgate.net This method highlights the versatility of reduction chemistry in preparing substituted anilines.

| Precursor | Reagents & Conditions | Product | Reference |

| 2-fluoro-4-(methoxymethyl)-1-nitrobenzene | H₂, Pd/C, Solvent | This compound | researchgate.net |

| 4-(2-fluoro-4-nitrophenyl)morpholine | Fe, NH₄Cl, MeOH/H₂O | 3-fluoro-4-morpholinoaniline | researchgate.net |

| 3-bromo-4-nitropyridine N-oxide | H₂, 10% Pd/C, MeOH | 3-fluoro-4-aminopyridine | rsc.orgnih.gov |

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed reactions have revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are instrumental in the synthesis of complex aniline derivatives.

Palladium-Catalyzed Coupling Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. nih.gov The Buchwald-Hartwig amination, for example, is a powerful method for the formation of C-N bonds and has been utilized in the synthesis of primary anilines from aryl halides. researchgate.net This reaction often employs a palladium catalyst in combination with a suitable ligand and a base.

In the context of synthesizing fluorinated anilines, palladium-catalyzed coupling strategies are highly relevant. For instance, palladium catalysts are used in the synthesis of β-fluorinated amines through various innovative pathways. researchgate.net The development of novel palladium catalysts and ligands continues to expand the scope and efficiency of these transformations, including asymmetric allylic trifluoromethylation. nih.gov

Copper-Catalyzed Reactions (e.g., Ullmann Methoxylation Approaches)

The Ullmann reaction, a classic copper-catalyzed coupling method, is traditionally used for the synthesis of biaryl compounds from aryl halides. byjus.com However, variations of this reaction, often referred to as Ullmann-type reactions, are widely used for the formation of carbon-oxygen and carbon-nitrogen bonds. nih.govorganic-chemistry.org These reactions typically require a copper catalyst, a base, and often a ligand to facilitate the coupling.

While direct Ullmann methoxylation to form the methoxy group of this compound is a plausible route, the classic Ullmann conditions can be harsh, often requiring high temperatures. nih.gov Modern advancements have led to the development of milder conditions and more efficient catalytic systems. For example, copper-catalyzed N-arylation of aryl halides with various nitrogen-containing nucleophiles has been achieved using catalytic amounts of copper iodide (CuI) and specific ligands. nih.gov

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Ullmann N-arylation | CuI / Ligand | Aryl bromides, N-heterocycles | N-Aryl heterocycles | nih.gov |

| Ullmann N-arylation | CuCl / Ligand | Aryl halides, Alkylamines | N-Aryl alkylamines | nih.gov |

Suzuki-Miyaura Cross-Coupling and Related Methodologies

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.gov This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials. nih.gov

In the synthesis of analogues of this compound, the Suzuki-Miyaura reaction can be employed to introduce various substituents onto the aromatic ring. For instance, an efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, allowing for the coupling of various boronic esters. nih.gov The reaction conditions can be optimized by screening different palladium catalysts, bases, and solvents to achieve high yields. researchgate.net The use of aqueous and alcoholic media can sometimes eliminate the need for a base or other additives. researchgate.net

Novel and Sustainable Synthetic Approaches

The development of more sustainable and efficient synthetic methods is a continuous goal in chemical research. For the synthesis of fluorinated anilines, novel approaches are being explored to minimize waste, reduce energy consumption, and utilize more environmentally benign reagents.

One area of innovation is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For example, a microwave-assisted Ullmann-type N-arylation has been reported to be more efficient than conventional heating methods. mdpi.com Furthermore, the use of greener solvents, such as 2-methyl-tetrahydrofuran (2-MeTHF), is being investigated as a replacement for more hazardous solvents like toluene. mdpi.com

Another promising strategy involves the direct fluorination of aromatic systems. While direct electrophilic fluorination of arenes is challenging, researchers are developing new catalytic systems to achieve this transformation. springernature.com For instance, the direct fluorination of pyridine (B92270) N-oxides has been demonstrated as a novel route to meta-fluorinated pyridines, which can then be converted to the corresponding anilines. rsc.org

The development of micellar catalysis, where reactions are carried out in water using surfactants to form micelles, represents another step towards sustainable chemistry. The Suzuki-Miyaura cross-coupling has been successfully performed in water under air, demonstrating the potential for greener reaction conditions. mdpi.com

Mechanochemical Synthesis Techniques for Related Fluorinated Amines

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in synthetic organic chemistry. This solvent-free approach offers a green alternative to conventional solution-phase synthesis. Research into the mechanochemical synthesis of fluorinated imines, which are precursors to fluorinated amines, has demonstrated the viability of this technique for producing these valuable compounds.

A notable solvent-free mechanochemical method involves the manual grinding of equimolar amounts of substrates at room temperature. nih.gov In a study on the synthesis of fluorinated imines, various fluorinated benzaldehydes and different anilines or chiral benzylamines were reacted. nih.govresearchgate.netmdpi.com The reaction, completed in as little as 15 minutes, yielded the desired imine products in good to excellent yields. nih.govresearchgate.netmdpi.com These yields were often comparable or significantly higher than those achieved through other synthetic methods. nih.govresearchgate.net

The structures of the resulting imines were confirmed using NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and, in some cases, X-ray crystallography. nih.govresearchgate.netmdpi.com This synthetic strategy is not only efficient but also contributes to environmental protection by eliminating the need for solvents. nih.govmdpi.com The methodology has been shown to be scalable for larger syntheses. nih.govmdpi.com The successful application of this technique to a range of aniline derivatives suggests its potential for extension to the synthesis of other similar amines. nih.govmdpi.com

While this research focused on the synthesis of imines, the reduction of these imines to the corresponding amines is a standard chemical transformation, indicating that mechanochemistry can be a key step in the synthesis of a diverse array of fluorinated amines.

Table 1: Mechanochemical Synthesis of Fluorinated Imines from Various Anilines

| Reactant 1 (Aldehyde) | Reactant 2 (Aniline) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Fluorinated Benzaldehyde | Aniline | 15 | Good to Excellent |

| Fluorinated Benzaldehyde | Chiral Benzylamine | 15 | High |

| Fluorinated Benzaldehyde | Various Aniline Derivatives | 15 | Good to Excellent |

Data derived from studies on the mechanochemical synthesis of fluorinated imines, precursors to fluorinated amines. nih.govresearchgate.netmdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a cornerstone of modern synthetic chemistry, offering rapid and efficient heating that often leads to dramatically reduced reaction times and increased yields. A novel, microwave-assisted method for the production of anilines and phenols from activated aryl halides has been reported, which is highly relevant for the synthesis of this compound. nih.govnih.gov This approach is particularly noteworthy for its use of aqueous solutions, eliminating the need for traditional organic solvents and catalysts, thereby presenting a more environmentally friendly and safer alternative for creating important pharmaceutical building blocks. nih.govnih.govtandfonline.com

The general procedure for the amination of aryl halides involves heating the starting material in a sealed microwave vial with a 28-30% ammonium hydroxide solution. nih.gov Optimization studies have shown that complete conversion can be achieved at 130°C in as little as 5 minutes. nih.gov This high-yielding method typically results in 100% conversion, simplifying purification requirements and enhancing its potential for industrial application. nih.govtandfonline.com

The scope of this reaction has been explored with various substitutions on the aryl halide. For instance, the position of the fluorine group was altered, confirming reactivity at the para position and lack of reactivity at the meta position. nih.gov The methodology proved effective even with the addition of other halogen substituents, indicating a low susceptibility to steric hindrance. nih.gov Furthermore, the reaction demonstrated selectivity for fluorine over other halogens, such as bromine. nih.govtandfonline.com Importantly for the synthesis of analogues of this compound, 100% conversion was maintained with the inclusion of an electron-donating methoxy group ortho to the fluorine. nih.gov

This microwave-assisted protocol represents an efficient and green synthetic route that is applicable to the synthesis of a wide range of anilines, including this compound, and is particularly valuable in the field of medicinal chemistry and drug discovery. tandfonline.com

Table 2: Microwave-Assisted Amination of Substituted Aryl Halides

| Starting Material | Temperature (°C) | Time (min) | Conversion (%) |

|---|---|---|---|

| 1-fluoro-4-nitrobenzene | 130 | 5 | 100 |

| 2-fluoro-1-nitrobenzene | 130 | 10 | 100 |

| 1-bromo-4-fluoro-2-nitrobenzene | 130 | 10 | 100 |

| 2-fluoro-1-methoxy-4-nitrobenzene | 130 | 10 | 100 |

This table is a representation of the types of conversions achievable with this microwave-assisted methodology. nih.gov

The Contextual Role of the Methoxymethyl Moiety in Complex Molecular Architectures

The methoxymethyl (MOM) group is a well-established protecting group for alcohols, phenols, and, importantly, for the nitrogen atom in various heterocyclic and amine-containing structures. mdpi.com Its role in complex molecular architectures is primarily to temporarily mask a reactive functional group, allowing for chemical transformations to be performed on other parts of the molecule without unintended side reactions.

The MOM group is typically introduced by reacting the substrate with methoxymethyl chloride (MOMCl) in the presence of a base. mdpi.com Its stability under a range of reaction conditions, coupled with the relative ease of its removal under acidic conditions, makes it a valuable tool in multi-step organic synthesis. mdpi.com

Beyond its function as a protecting group, the methoxymethyl moiety can also influence the solubility and crystalline nature of a compound. The ether linkage and the terminal methyl group can impact intermolecular interactions, which in turn affects the material's bulk properties. acs.org In the context of complex synthesis, the strategic application and subsequent removal of the MOM group are critical steps in achieving the desired final molecular structure.

Research Relevance of 3 Fluoro 4 Methoxymethyl Aniline As a Versatile Synthetic Intermediate

3-Fluoro-4-(methoxymethyl)aniline emerges as a particularly valuable synthetic intermediate due to the combined functionalities of its fluorinated aniline (B41778) and methoxymethyl components. The primary amine group provides a reactive handle for a wide array of chemical transformations, including acylation, alkylation, and participation in coupling reactions to form more complex structures. The fluorine atom at the 3-position and the methoxymethyl group at the 4-position on the benzene (B151609) ring provide specific steric and electronic properties that can be exploited in targeted synthesis.

This compound serves as a precursor for the creation of various heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. For instance, it can be utilized in the synthesis of quinoline (B57606) derivatives, which are known to be core structures in various therapeutic agents. ossila.com The specific substitution pattern of this compound allows for the regioselective construction of these complex ring systems.

The presence of both the fluorine and the methoxymethyl groups allows for a dual-pronged approach to molecular design. The fluorine atom can enhance the biological activity and metabolic stability of the final product, while the methoxymethyl group can be used as a synthetic handle or be part of the final molecular architecture, potentially influencing its physical and biological properties. The ready availability of this compound and its versatile reactivity make it a key building block for researchers aiming to develop novel pharmaceuticals and functional materials. ossila.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C8H10FNO |

| Molecular Weight | 155.17 g/mol |

| CAS Number | 1341785-86-1 |

| Purity | 97.0% |

| MDL Number | MFCD20411427 |

Table 1: Physicochemical properties of this compound. bldpharm.comfluorochem.co.uk

A Comprehensive Analysis of this compound

The chemical compound this compound is an aniline derivative featuring a fluorine atom at the third position and a methoxymethyl group at the fourth position of the benzene ring. This arrangement of substituents imparts specific chemical properties and reactivity to the molecule, making it a subject of interest in organic synthesis and medicinal chemistry. This article provides a detailed examination of its nomenclature, structural characteristics, and the electronic and conformational interplay of its functional groups.

Reaction Mechanisms and Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aryl halides. In the case of 3-Fluoro-4-(methoxymethyl)aniline, the fluorine atom can potentially be displaced by a strong nucleophile. However, the reaction is not as facile as in aromatic rings bearing strong electron-withdrawing groups. The amino (-NH₂) and methoxymethyl (-CH₂OCH₃) groups are, on balance, electron-donating, which deactivates the ring towards nucleophilic attack.

Despite this, under forcing conditions such as high temperatures and the use of strong bases, the fluorine atom can undergo substitution. The reactivity in SNAr reactions is significantly influenced by the electronic properties of the substituents on the aromatic ring. While electron-donating groups generally hinder the reaction, the high electronegativity of the fluorine atom itself can contribute to the stabilization of the Meisenheimer complex, a key intermediate in the SNAr mechanism. acgpubs.org This stabilization can partially offset the deactivating effect of the other substituents.

| Reactant | Nucleophile | Conditions | Product |

| This compound | Strong Nucleophile (e.g., RO⁻, R₂N⁻) | High Temperature, Strong Base | 3-Substituted-4-(methoxymethyl)aniline |

This table represents a generalized SNAr pathway for this compound based on the reactivity of analogous compounds.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The primary amine (-NH₂) and the methoxymethyl (-CH₂OCH₃) groups are ortho, para-directing and activating substituents for electrophilic aromatic substitution (EAS). The fluorine atom, while deactivating due to its high electronegativity, is also an ortho, para-director. The interplay of these directing effects determines the regioselectivity of EAS reactions on this compound.

Given the positions of the existing substituents, the most likely positions for electrophilic attack are C2 and C6 (ortho to the amine) and C5 (ortho to the methoxymethyl and meta to the fluorine). The powerful activating and directing effect of the amino group typically dominates, suggesting that substitution at the C2 and C6 positions would be favored. However, steric hindrance from the adjacent methoxymethyl group might disfavor substitution at C5.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For instance, bromination would be expected to proceed readily, potentially leading to polybromination due to the highly activated nature of the ring. To achieve monosubstitution, milder reaction conditions or protection of the highly activating amino group as an amide may be necessary. wikipedia.org

| Reaction | Electrophile | Expected Major Product(s) |

| Bromination | Br₂ | 2-Bromo-3-fluoro-4-(methoxymethyl)aniline and/or 6-Bromo-3-fluoro-4-(methoxymethyl)aniline |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3-fluoro-4-(methoxymethyl)aniline and/or 6-Nitro-3-fluoro-4-(methoxymethyl)aniline |

| Sulfonation | SO₃/H₂SO₄ | 2-Amino-6-fluoro-5-(methoxymethyl)benzenesulfonic acid and/or 4-Amino-2-fluoro-5-(methoxymethyl)benzenesulfonic acid |

This table outlines the expected outcomes of electrophilic aromatic substitution reactions on this compound based on substituent effects.

Oxidation and Reduction Processes Involving the Amine and Aromatic Ring

The primary amino group of this compound is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be formed, including nitroso, nitro, and azo compounds. Strong oxidizing agents can lead to the formation of polymeric materials. The oxidation of anilines is a complex process, and precise control of reaction conditions is often required to achieve a specific product.

Conversely, while the aniline (B41778) moiety is already in a reduced state, the aromatic ring can be reduced under certain conditions, such as catalytic hydrogenation at high pressure and temperature. However, this is a less common transformation for anilines unless specific functional groups on the ring are targeted for reduction. More relevant is the reduction of a precursor nitro compound, 4-(methoxymethyl)-3-fluoro-1-nitrobenzene, which would be a common synthetic route to this compound itself. This reduction can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Rearrangement Reactions in Fluorinated and Methoxylated Anilines

While specific rearrangement reactions involving this compound are not extensively documented, anilines, in general, can undergo certain types of molecular rearrangements. One notable example is the Hofmann-Martius rearrangement, which involves the thermal or acid-catalyzed migration of an alkyl group from the nitrogen atom of an N-alkylaniline to the aromatic ring, typically to the ortho or para position. If this compound were to be N-alkylated, the resulting compound could potentially undergo such a rearrangement.

Another relevant rearrangement is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange in the presence of strong aqueous acid to form 4-aminophenols. While this is not a direct rearrangement of an aniline, it is a related transformation within the broader class of aromatic amine chemistry.

Reactivity of the Primary Amine Functional Group

The primary amine group of this compound is nucleophilic and readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. derpharmachemica.com This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final Schiff base.

The formation of Schiff bases is a versatile method for the derivatization of anilines and for the synthesis of various heterocyclic compounds. The electronic nature of the substituents on both the aniline and the carbonyl compound can influence the rate of reaction and the stability of the resulting Schiff base. jocpr.comossila.com

| Aniline Derivative | Carbonyl Compound | Product (Schiff Base) |

| This compound | Benzaldehyde | N-(3-Fluoro-4-(methoxymethyl)benzylidene)aniline |

| This compound | Acetone | N-(1-(3-Fluoro-4-(methoxymethyl)phenyl)ethylidene)aniline |

This table provides examples of Schiff base formation from this compound.

The primary aromatic amine group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) by treating the aniline with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. organic-chemistry.org

The resulting diazonium salt, 3-fluoro-4-(methoxymethyl)benzenediazonium chloride, is a versatile intermediate in organic synthesis. Diazonium salts are weak electrophiles and can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines, to form highly colored azo compounds. wikipedia.orgresearchgate.netnumberanalytics.com The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. Coupling with phenols is typically carried out under mildly alkaline conditions, while coupling with anilines is performed in weakly acidic media. nih.govicrc.ac.ir

Furthermore, the diazonium group can be replaced by a variety of other functional groups in Sandmeyer-type reactions, providing a powerful tool for the synthesis of a wide range of substituted aromatic compounds. libretexts.org

| Reaction | Coupling Partner | Conditions | Product |

| Azo Coupling | Phenol | Mildly Alkaline (pH > 7) | 2-(3-Fluoro-4-(methoxymethyl)phenyl)diazenyl)phenol |

| Azo Coupling | Aniline | Weakly Acidic (pH 4-6) | 4-((3-Fluoro-4-(methoxymethyl)phenyl)diazenyl)aniline |

This table illustrates the expected products of azo coupling reactions with the diazonium salt of this compound.

Derivatization and Functionalization Strategies in Complex Organic Synthesis

Synthesis of Heterocyclic Derivatives

The aniline (B41778) moiety of 3-Fluoro-4-(methoxymethyl)aniline is a key functional group for the construction of various nitrogen-containing heterocyclic systems. These heterocyclic scaffolds are prevalent in many biologically active compounds.

The Combes quinoline (B57606) synthesis is a classic acid-catalyzed reaction that condenses an aniline with a β-diketone to form a substituted quinoline. wikiwand.comwikipedia.org For this compound, the reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to yield the quinoline ring system. wikiwand.comwikipedia.org

The reaction mechanism involves three main steps:

Schiff Base Formation: The aniline nitrogen of this compound attacks one of the carbonyl carbons of the β-diketone, followed by dehydration to form a Schiff base (an enamine intermediate).

Annulation: In the presence of a strong acid catalyst, typically concentrated sulfuric acid, the aromatic ring is activated for an intramolecular cyclization, which is the rate-determining step. wikiwand.com

Dehydration: The resulting intermediate is then dehydrated to form the final aromatic quinoline product.

The substitution pattern on the aniline ring influences the regioselectivity of the cyclization. The fluorine atom is a deactivating group, while the methoxymethyl group is a weakly activating group. The interplay of these electronic effects, along with steric factors, will direct the position of the ring closure. Generally, for fluoroanilines, the cyclization can lead to different regioisomers. wikiwand.com

Table 1: Combes Quinoline Condensation with this compound

| Reactant A | Reactant B (β-Diketone) | Product (Substituted Quinoline) |

|---|---|---|

| This compound | Acetylacetone (2,4-Pentanedione) | 7-Fluoro-6-(methoxymethyl)-2,4-dimethylquinoline |

| This compound | Benzoylacetone | 7-Fluoro-6-(methoxymethyl)-2-methyl-4-phenylquinoline |

Note: The table shows expected products based on the general Combes reaction.

Benzimidazoles: Benzimidazole (B57391) derivatives can be synthesized from this compound, although it requires prior modification. The aniline must first be converted into an ortho-phenylenediamine derivative. This is typically achieved by nitration of an N-acylated aniline, followed by reduction of the nitro group. nih.gov The resulting ortho-phenylenediamine can then be condensed with a carboxylic acid or its equivalent (such as an aldehyde or ester) under acidic conditions to form the benzimidazole ring. nih.govresearchgate.net

The general synthetic route is as follows:

N-Acylation: Protection of the amine group as an acetamide.

Nitration: Introduction of a nitro group ortho to the amine.

Hydrolysis: Removal of the acyl protecting group.

Reduction: Reduction of the nitro group to form the ortho-phenylenediamine.

Condensation: Reaction with a carboxylic acid to yield the 2-substituted benzimidazole.

Benzotriazoles: Benzotriazoles are another class of heterocyclic compounds that can be prepared from this compound. ossila.com The synthesis involves the diazotization of the aniline in the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. youtube.com If the starting aniline is an ortho-phenylenediamine, the diazonium salt will undergo spontaneous intramolecular cyclization to form the benzotriazole. gsconlinepress.com Alternatively, the aniline can be converted to an ortho-aminoazobenzene derivative which can then be cyclized.

Preparation of Azide (B81097) Derivatives for Click Chemistry Applications

The primary amine of this compound can be readily converted into an azide group (-N₃), creating a valuable building block for "click chemistry." ossila.com This transformation is typically achieved via a two-step diazotization-azidation reaction. google.com

Diazotization: The aniline is treated with a source of nitrous acid (e.g., sodium nitrite in hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Azidation: The resulting diazonium salt is then reacted with an azide salt, such as sodium azide, to displace the diazonium group and form the corresponding aryl azide.

The resulting 1-azido-3-fluoro-4-(methoxymethyl)benzene is a useful reagent for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. organic-chemistry.orgnih.gov This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole ring by reacting the azide with a terminal alkyne. This "click" reaction is widely used in drug discovery, materials science, and bioconjugation due to its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. sigmaaldrich.comlumiprobe.com

Formation of Sulfonamides and Carbamates

The nucleophilic amine of this compound can react with various electrophiles to form stable sulfonamide and carbamate (B1207046) linkages, which are important pharmacophores in many drug molecules.

Sulfonamides: Sulfonamides are prepared by the reaction of this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine (B92270) or triethylamine. researchgate.netekb.eg The base serves to neutralize the hydrochloric acid byproduct. This reaction is robust and allows for the introduction of a wide variety of aryl or alkylsulfonyl groups. A series of novel sulfonamides have been synthesized from the related 3-fluoro-4-morpholinoaniline (B119058) with good yields. researchgate.net

Carbamates: Carbamates can be synthesized by reacting this compound with a chloroformate (R-O-COCl) in the presence of a base. researchgate.netorganic-chemistry.org This reaction introduces a carbamate linkage, which can act as a stable bioisostere for amide or ester groups in drug candidates. nih.gov Like sulfonamide formation, this reaction is generally high-yielding and applicable to a wide range of chloroformates. organic-chemistry.orgnih.gov

Table 2: Synthesis of Sulfonamides and Carbamates

| Starting Material | Reagent | Product Type | General Product Structure |

|---|---|---|---|

| This compound | Aryl sulfonyl chloride (Ar-SO₂Cl) | Sulfonamide |

Amidation and Other N-Acylation Reactions

N-acylation is a fundamental transformation of anilines. This compound readily undergoes amidation when treated with acylating agents such as acid chlorides (R-COCl) or acid anhydrides ((R-CO)₂O). nih.gov The reaction is typically carried out in the presence of a base to scavenge the acid byproduct. This reaction is highly efficient and provides a straightforward method for attaching various acyl groups to the aniline nitrogen, which is a common strategy in the synthesis of active pharmaceutical ingredients.

Role as a Building Block in Multistep Organic Syntheses

The diverse reactivity of this compound makes it a highly valuable building block for the synthesis of complex organic molecules. ossila.comnih.gov Its utility stems from several key features:

The aniline group serves as a versatile handle for a multitude of chemical transformations, including C-N bond formations, diazotization, and the construction of nitrogen-containing heterocycles.

The fluorine substituent can significantly influence the electronic properties, pKa, and metabolic stability of the final compound, which is a critical consideration in drug design.

The methoxymethyl group at the 4-position provides an additional point for modification and can impact the solubility and binding characteristics of the molecule.

Through the synthetic strategies outlined above—such as the Combes quinoline synthesis, the formation of benzimidazoles, the preparation of azide derivatives for click chemistry, and the synthesis of sulfonamides and carbamates—this compound serves as a key intermediate in the assembly of a wide array of functional molecules for applications in medicinal chemistry and materials science. ossila.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

¹H NMR spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule and their neighboring atoms. For 3-Fluoro-4-(methoxymethyl)aniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the methoxymethyl group.

The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. Based on the analysis of related compounds like 3-fluoro-4-methoxyaniline (B107172) and 3-fluoro-4-methylaniline, the aromatic protons are expected to resonate in the range of δ 6.5-7.0 ppm. nih.govchemicalbook.com The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The methoxymethyl group would give rise to two distinct signals: a singlet for the methylene (B1212753) (-CH₂-) protons and a singlet for the methyl (-OCH₃) protons. The methylene protons, being adjacent to both an oxygen atom and the aromatic ring, would be more deshielded than the methyl protons.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound

| Proton Type | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~6.8 - 7.0 | Multiplet | 1H |

| Aromatic-H | ~6.6 - 6.8 | Multiplet | 2H |

| -NH₂ | Variable (e.g., ~3.7) | Broad Singlet | 2H |

| -CH₂-O- | ~4.4 | Singlet | 2H |

| -O-CH₃ | ~3.3 | Singlet | 3H |

Note: These are estimated values. Actual chemical shifts and coupling constants would need to be confirmed by experimental data.

The aromatic carbons will show characteristic shifts, with the carbons directly bonded to the fluorine and oxygen atoms being significantly affected. The carbon atom attached to the fluorine (C-3) will exhibit a large coupling constant (¹JC-F). The carbon attached to the methoxymethyl group (C-4) will also have a distinct chemical shift. The carbons of the methoxymethyl group (-CH₂OCH₃) will appear in the aliphatic region of the spectrum. Based on data for 3-fluoro-4-methoxyaniline, the aromatic carbons are expected in the δ 100-155 ppm range. nih.gov

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Estimated Chemical Shift (δ, ppm) |

| C-NH₂ (C-1) | ~135-140 |

| C-H (C-2) | ~100-105 |

| C-F (C-3) | ~150-155 (doublet, due to C-F coupling) |

| C-CH₂OCH₃ (C-4) | ~145-150 |

| C-H (C-5) | ~115-120 |

| C-H (C-6) | ~110-115 |

| -CH₂-O- | ~70-75 |

| -O-CH₃ | ~55-60 |

Note: These are estimated values. Actual chemical shifts would need to be confirmed by experimental data.

¹⁹F NMR is a highly sensitive technique used specifically for the detection and analysis of fluorine-containing compounds. nih.govalfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, providing high resolution.

For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is sensitive to the electronic environment. In fluoroanilines, the chemical shift can be influenced by factors such as pH. nih.gov The signal would likely be a multiplet due to coupling with the neighboring aromatic protons. While a specific experimental value is not available, the chemical shift for a fluorine atom on a substituted benzene (B151609) ring typically falls within a well-established range.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. libretexts.orglongdom.org For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring. No correlation would be expected between the aromatic protons and the singlets of the methoxymethyl group or the amine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comcolumbia.edu HSQC is invaluable for assigning the carbon signals. For instance, it would show a correlation between the methylene proton signal (~4.4 ppm) and the methylene carbon signal (~70-75 ppm), and between the methyl proton signal (~3.3 ppm) and the methyl carbon signal (~55-60 ppm). It would also correlate each aromatic proton with its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comcolumbia.edu HMBC is crucial for identifying connectivity across quaternary (non-protonated) carbons and heteroatoms. For example, correlations would be expected from the methylene protons (-CH₂-) to the aromatic carbon C-4 and to the methyl carbon (-OCH₃). The aromatic protons would show correlations to neighboring and more distant carbons, helping to piece together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide information about the conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. sisweb.com This is a definitive method for confirming the identity of a synthesized compound. The theoretical exact mass for this compound can be calculated from its molecular formula, C₈H₁₀FNO.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₀FNO |

| Theoretical Exact Mass (Monoisotopic) | 155.0746 g/mol |

| Expected Ion (e.g., [M+H]⁺) | 156.0824 m/z |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F). An experimental HRMS measurement would be expected to be very close to this value, typically within a few parts per million (ppm).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to confirm the identity and assess the purity of this compound. The method separates the compound from any impurities within a sample mixture using liquid chromatography, after which the mass spectrometer provides high-accuracy mass data for identification.

For aromatic amines like this compound, reverse-phase chromatography is commonly employed, often utilizing a C18 or a biphenyl (B1667301) column for effective separation. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to facilitate protonation of the analyte.

Once the separated compound elutes from the chromatography column, it enters the mass spectrometer, where it is ionized. Electrospray Ionization (ESI) in positive ion mode is a common choice for amines, as the basic nitrogen atom is readily protonated to form a pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry can then determine the mass-to-charge ratio (m/z) of this ion with high precision, allowing for confirmation of the elemental composition. The expected exact mass of the [M+H]⁺ ion for this compound (C₈H₁₀FNO) is used to verify its presence.

LC-MS is also instrumental in purity analysis. By monitoring the elution profile, any additional peaks corresponding to impurities can be detected. The area under each peak is proportional to the concentration of the species, allowing for quantitative assessment of purity. Tandem mass spectrometry (LC-MS/MS) can further aid in structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions, providing a characteristic fragmentation pattern. nih.gov The limits of detection (LOD) and quantification (LOQ) for similar aromatic amines can be in the low ng/mL range, highlighting the sensitivity of the technique. nih.gov

Table 1: Representative LC-MS Parameters for Analysis of this compound

| Parameter | Typical Value/Condition | Purpose |

| Chromatography Column | Biphenyl or C18 (e.g., 100 mm x 2.1 mm, 5 µm) nih.gov | Separation of analyte from impurities. |

| Mobile Phase | Gradient of water and acetonitrile/methanol with 0.1% formic acid | Elution of the compound. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generation of charged ions for MS detection. |

| Analysis Mode | Full Scan or Multiple Reaction Monitoring (MRM) nih.gov | Detection of the parent ion and/or specific fragments. |

| Expected [M+H]⁺ Ion | m/z ~156.0819 | Confirmation of identity and elemental composition. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the analysis of volatile and semi-volatile organic compounds and can be applied to this compound, particularly for assessing the presence of volatile impurities. nih.govnih.gov In this technique, the sample is vaporized and introduced into a gas chromatograph.

The separation is typically achieved using a fused silica (B1680970) capillary column coated with a non-polar or mid-polar stationary phase, such as one containing 5% phenyl polysiloxane (e.g., DB-5 or SE-54). nih.govepa.gov A temperature program is used, where the oven temperature is gradually increased to elute compounds based on their boiling points and interactions with the stationary phase. nih.gov Helium is commonly used as the carrier gas. nih.gov

After separation, the molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI) at 70 eV. nih.gov This high-energy ionization method causes reproducible fragmentation of the molecule. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular "fingerprint." The parent molecular ion (M⁺) confirms the molecular weight, while the fragmentation pattern helps to elucidate the structure. For confirmation, the obtained mass spectrum is compared against a reference spectrum from a standard or a spectral library. epa.gov

This method is highly effective for identifying and quantifying residual solvents, starting materials, or volatile byproducts from the synthesis of this compound. nih.gov Techniques such as headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to concentrate volatile analytes from a sample matrix before analysis, enhancing sensitivity. nih.gov

Table 2: Typical GC-MS Parameters for Volatile Analysis

| Parameter | Typical Value/Condition | Purpose |

| GC Column | DB-5 (30 m x 0.25 mm x 0.25 µm) nih.gov | Separation of volatile components. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) nih.gov | Transport of analytes through the column. |

| Injection Mode | Splitless nih.gov | Transfer of the entire sample onto the column for high sensitivity. |

| Oven Program | Temperature ramp (e.g., 40°C, ramp to 250°C) nih.gov | Sequential elution of compounds based on volatility. |

| Ionization Source | Electron Ionization (EI) at 70 eV nih.gov | Fragmentation of the molecule for structural identification. |

| Detector | Mass Spectrometer | Identification and quantification based on mass-to-charge ratio. |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to vibrate (stretch or bend). masterorganicchemistry.com An FT-IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹), revealing these characteristic absorptions.

The spectrum of this compound is expected to show several key absorption bands that confirm its structure. The N-H bonds of the primary amine group typically produce two distinct, sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. libretexts.org The presence of both aromatic and aliphatic C-H bonds will be indicated by absorptions just above and just below 3000 cm⁻¹, respectively. vscht.cz Other significant peaks include the C-N stretching of the aromatic amine, C-O-C stretching of the ether group, and C-F stretching, which provide further structural confirmation. pressbooks.pub

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H stretch (asymmetric & symmetric) | 3500 - 3300 libretexts.org |

| Primary Amine | N-H bend (scissoring) | 1650 - 1580 |

| Aromatic Ring | C-H stretch | 3100 - 3000 vscht.cz |

| Aromatic Ring | C=C stretch (in-ring) | 1600 - 1450 vscht.cz |

| Methoxy (B1213986) & Methyl | C-H stretch (aliphatic) | 3000 - 2850 libretexts.org |

| Aryl Amine | C-N stretch | 1340 - 1250 |

| Ether | C-O-C stretch (asymmetric) | 1275 - 1200 |

| Fluoroaromatic | C-F stretch | 1270 - 1100 |

Fourier-Transform Raman Spectroscopy for Complementary Vibrational Modes

Fourier-Transform (FT) Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FT-IR. nih.gov While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light from a laser source. A key difference is that molecular vibrations that cause a significant change in polarizability are strong in Raman spectra, whereas vibrations that cause a change in dipole moment are strong in IR spectra. nih.gov

For this compound, FT-Raman spectroscopy would be particularly useful for observing vibrations of non-polar or symmetric bonds. The C=C stretching vibrations within the aromatic ring and the C-C backbone stretches are typically strong and well-defined in the Raman spectrum. nih.gov Conversely, the polar N-H and C-O stretching vibrations, which are prominent in the IR spectrum, would likely show weaker intensity in the Raman spectrum. By using both FT-IR and FT-Raman, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a comprehensive structural assignment. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The spectrum of this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is expected to exhibit characteristic absorption bands arising from its aromatic system and heteroatom substituents.

The benzene ring is the primary chromophore, responsible for π → π* electronic transitions. These typically appear as two distinct bands: a strong E2-band around 200-210 nm and a weaker B-band with fine structure between 250-280 nm. The presence of substituents on the benzene ring—the amino (-NH₂), fluoro (-F), and methoxymethyl (-CH₂OCH₃) groups—alters the energy of these transitions, typically causing a bathochromic shift (shift to longer wavelengths) and an increase in intensity (hyperchromic effect).

Furthermore, the non-bonding electrons (n) on the nitrogen atom of the amine group can undergo n → π* transitions. researchgate.net These transitions are generally of lower intensity and appear at longer wavelengths compared to the π → π* transitions. researchgate.net The exact position and intensity of the absorption maxima (λ_max) are sensitive to solvent polarity.

Table 4: Expected UV-Vis Absorption Bands for this compound

| Electronic Transition | Chromophore | Expected λ_max Range (nm) |

| π → π* (E2-band) | Substituted Benzene Ring | ~210 - 240 |

| π → π* (B-band) | Substituted Benzene Ring | ~270 - 300 researchgate.net |

| n → π* | Aniline (B41778) Moiety (C-NH₂) | ~300 - 350 researchgate.net |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires a single, high-quality crystal of this compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be constructed, from which the exact atomic positions are determined. mdpi.commdpi.com

The analysis provides a wealth of structural information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. nih.govnih.gov

Crystal System and Space Group: Defines the symmetry and repeating unit cell of the crystal lattice (e.g., monoclinic, P2₁/c). mdpi.com

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com

Intermolecular Interactions: Reveals how molecules are packed in the crystal, identifying non-covalent interactions such as hydrogen bonds (e.g., N-H···F or N-H···O) and π-π stacking, which stabilize the crystal structure. nih.gov

This data provides unambiguous proof of the molecular structure and offers insights into the solid-state properties of the compound.

Table 5: Representative Data Obtained from X-ray Crystallography

| Parameter | Example Data (Hypothetical/Illustrative) | Information Provided |

| Formula | C₈H₁₀FNO | Elemental Composition |

| Crystal System | Monoclinic nih.gov | Basic crystal lattice classification. |

| Space Group | P2₁/c mdpi.com | Symmetry elements within the unit cell. |

| Unit Cell Parameters | a = 7.1 Å, b = 8.4 Å, c = 12.9 Å, β = 105° nih.gov | Dimensions of the repeating unit. |

| Volume (V) | ~740 ų nih.gov | Volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | Number of molecules in the repeating unit. |

| Bond Length (C-F) | ~1.36 Å | Precise interatomic distance. |

| Bond Angle (C-N-H) | ~112° | Precise angle between three connected atoms. |

Chromatographic Techniques for Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a complex mixture. For a substituted aniline like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable for assessing its purity profile. These methods are adept at separating the main compound from starting materials, by-products, and degradation products, thus ensuring the quality of the final product.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The method's high resolution and sensitivity make it ideal for detecting and quantifying trace impurities.

In a typical HPLC analysis, a solution of the sample is injected into a column containing a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the separation of components is achieved based on their differential partitioning between the stationary and mobile phases. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation.

For anilines and their derivatives, reversed-phase HPLC is frequently the method of choice. A nonpolar stationary phase (e.g., C18 or C8) is used in conjunction with a polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile or methanol. The separation is driven by the hydrophobic interactions of the analytes with the stationary phase.

An HPLC method for a related compound, 3-chloro-4-fluoroaniline, has been described using electrochemical detection, which offers high sensitivity. researchgate.netnih.gov This detection method is particularly suitable for electroactive compounds like anilines. An alternative and more common approach for chromophoric compounds such as this compound is UV detection, typically at a wavelength where the analyte exhibits maximum absorbance.

A well-developed HPLC method can provide crucial information on the purity of this compound, with typical method validation including parameters such as linearity, accuracy, precision, and limits of detection and quantification for any potential impurities.

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Expected Retention Time | Dependent on exact mobile phase composition, but typically in the range of 5-15 minutes |

Gas Chromatography (GC) is another powerful separation technique that is well-suited for the analysis of volatile and thermally stable compounds. While some anilines can be challenging to analyze by GC due to their polarity and potential for thermal degradation, appropriate derivatization or the use of specialized columns can overcome these issues. However, for many substituted anilines, direct analysis is feasible.

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by a carrier gas (the mobile phase). The column contains a stationary phase, which can be a solid or a liquid coated on a solid support. The differential partitioning of the analytes between the carrier gas and the stationary phase leads to their separation.

For the analysis of aniline derivatives, a capillary column with a mid-polarity stationary phase is often employed. researchgate.netepa.gov A Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range. researchgate.net For enhanced sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD) can be utilized, as it provides a greater response for nitrogen-containing compounds like anilines. epa.gov

A significant advantage of GC when coupled with a mass spectrometer (GC-MS) is the ability to obtain structural information on separated impurities, aiding in their identification. The retention time of the main peak, along with the area percentage, provides a measure of the purity of the this compound sample.

Table 2: Representative GC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen at a constant flow or pressure |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 5 minutes |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Expected Retention Time | Dependent on the temperature program and column, but typically in the range of 10-20 minutes |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) in a molecule's ground state.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has proven to be highly effective for calculations on aniline (B41778) and its derivatives. researchgate.netglobalresearchonline.net For 3-Fluoro-4-(methoxymethyl)aniline, DFT calculations, typically using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. researchgate.netresearchgate.net These calculations yield key structural parameters.

While specific published data for this compound is not available, the table below illustrates the typical geometric parameters that would be determined through DFT optimization.

Table 1: Predicted Geometric Parameters from DFT Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N | Length of the bond between the ring carbon and the amine nitrogen. | Data not available in published literature |

| C-F | Length of the bond between the ring carbon and the fluorine atom. | Data not available in published literature |

| C-O | Length of the bond between the ring carbon and the methoxy (B1213986) oxygen. | Data not available in published literature |

| **Bond Angles (°) ** | ||

| C-C-N | Angle formed by two ring carbons and the amine nitrogen. | Data not available in published literature |

| C-C-F | Angle formed by two ring carbons and the fluorine atom. | Data not available in published literature |

| Dihedral Angles (°) |

This table is for illustrative purposes; specific values for this compound require dedicated computational studies.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. youtube.comscirp.org It solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. youtube.com While less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are often performed as a baseline. researchgate.netresearchgate.net Comparing HF results with those from DFT methods like B3LYP can provide a more comprehensive understanding of the electronic effects within the molecule. globalresearchonline.net For molecules like this compound, HF methods would be used to calculate the optimized geometry and vibrational frequencies, which are then often compared against experimental data or more advanced computational results. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO) and Related Electronic Properties

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netsciencepublishinggroup.com

HOMO: Represents the ability of a molecule to donate an electron. Its energy level corresponds to the ionization potential.

LUMO: Represents the ability of a molecule to accept an electron. Its energy is related to the electron affinity.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. tci-thaijo.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive. DFT and HF methods are used to calculate the energies and visualize the spatial distribution of these orbitals for this compound. From these energies, various global reactivity descriptors can be calculated. tci-thaijo.org

Table 2: Electronic Properties Derived from HOMO-LUMO Energies

| Property | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Note: The calculation of these properties for this compound requires specific HOMO and LUMO energy values from quantum chemical computations, which are not currently available in published literature.

Conceptual Density Functional Theory (CDFT) for Reactivity and Selectivity Predictions

Conceptual DFT provides a framework for using descriptors derived from electron density to predict chemical reactivity and the selectivity of reactions. tci-thaijo.org Global descriptors like electronegativity and chemical hardness, as shown in Table 2, offer a general view of the molecule's reactivity.

Furthermore, local reactivity descriptors, such as the Fukui function, can be calculated to predict the most reactive sites within the this compound molecule. The Fukui function identifies which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. This analysis would be invaluable for predicting the outcomes of chemical reactions involving this compound.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and study weak, non-covalent interactions within and between molecules. These interactions include hydrogen bonds, van der Waals forces, and steric repulsion. For this compound, NCI analysis would be crucial for understanding its solid-state properties, such as crystal packing and polymorphism. By mapping the regions of weak interactions, researchers can gain insight into how molecules of this compound would arrange themselves in a condensed phase.

Theoretical Prediction of Vibrational Spectra and Comparison with Experimental Data

Quantum chemical methods, particularly DFT, are widely used to calculate the harmonic vibrational frequencies of molecules. globalresearchonline.netresearchgate.net These theoretical calculations provide a predicted vibrational spectrum (e.g., Infrared and Raman) that can be compared with experimental data. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, N-H bending, or C-F stretching.